Dihydro-6-(benzoyloxy)-5-methyl-5-nitro-2,4(1H,3H)-pyrimidinedione

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

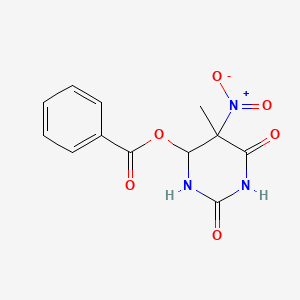

4-Benzoyloxy-5-nitro-4,5-dihydrothymine is a chemical compound with the molecular formula C12H11N3O6. It is a derivative of thymine, a nucleobase found in DNA. This compound is characterized by the presence of a benzoyloxy group at the 4th position and a nitro group at the 5th position of the dihydrothymine ring.

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of 4-Benzoyloxy-5-nitro-4,5-dihydrothymine typically involves the following steps:

Benzoylation: The benzoyloxy group is introduced at the 4th position through a benzoylation reaction. This involves the reaction of dihydrothymine with benzoyl chloride in the presence of a base such as pyridine.

Industrial Production Methods

Industrial production methods for 4-Benzoyloxy-5-nitro-4,5-dihydrothymine are similar to the laboratory synthesis but are scaled up to accommodate larger quantities. The reaction conditions are optimized to ensure high yield and purity of the final product .

化学反応の分析

反応の種類

4-ベンゾイルオキシ-5-ニトロ-4,5-ジヒドロチミンは、以下のものを含むさまざまな化学反応を起こします。

酸化: ニトロ基は、パラジウム炭素などの触媒の存在下で、水素ガスなどの還元剤を用いてアミノ基に還元できます。

置換: ベンゾイルオキシ基は、求核置換反応によって他の官能基と置換できます。

一般的な試薬と条件

酸化: 水素ガス、パラジウム炭素触媒。

置換: 塩基の存在下で、アミンやアルコールなどの求核剤。

生成される主な生成物

還元: 4-ベンゾイルオキシ-5-アミノ-4,5-ジヒドロチミン。

4. 科学研究における用途

4-ベンゾイルオキシ-5-ニトロ-4,5-ジヒドロチミンは、いくつかの科学研究に用途があります。

化学: より複雑な分子の合成における前駆体として使用されます。

生物学: DNAや酵素との潜在的な相互作用について研究されています。

医学: 抗菌活性や抗がん活性など、潜在的な治療特性について調査されています。

科学的研究の応用

4-Benzoyloxy-5-nitro-4,5-dihydrothymine has several scientific research applications:

Chemistry: Used as a precursor in the synthesis of more complex molecules.

Biology: Studied for its potential interactions with DNA and enzymes.

Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.

Industry: Utilized in the development of new materials and chemical processes

作用機序

4-ベンゾイルオキシ-5-ニトロ-4,5-ジヒドロチミンの作用機序には、酵素やDNAなどの分子標的との相互作用が関与しています。ニトロ基は、還元されて反応性の中間体を形成し、細胞成分と相互作用し、さまざまな生物学的効果をもたらす可能性があります。 ベンゾイルオキシ基も、標的への結合親和性に影響を与えることにより、化合物の活性を調節する役割を果たしている可能性があります .

6. 類似の化合物との比較

類似の化合物

- 4-ベンゾイルオキシ-5-アミノ-4,5-ジヒドロチミン

- 4-ベンゾイルオキシ-5-メチル-4,5-ジヒドロチミン

比較

4-ベンゾイルオキシ-5-ニトロ-4,5-ジヒドロチミンは、ベンゾイルオキシ基とニトロ基の両方が存在することによって独特であり、これらは異なる化学的および生物学的特性を付与します。 類似の化合物と比較して、異なる反応性と生物学的活性を示す可能性があり、特定の研究用途に役立ちます .

類似化合物との比較

Similar Compounds

- 4-Benzoyloxy-5-amino-4,5-dihydrothymine

- 4-Benzoyloxy-5-methyl-4,5-dihydrothymine

Comparison

4-Benzoyloxy-5-nitro-4,5-dihydrothymine is unique due to the presence of both a benzoyloxy and a nitro group, which confer distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity and biological activity, making it valuable for specific research applications .

生物活性

Dihydro-6-(benzoyloxy)-5-methyl-5-nitro-2,4(1H,3H)-pyrimidinedione, also known as 4-benzoyloxy-5-nitro-4,5-dihydrothymine, is a synthetic derivative of thymine characterized by a benzoyloxy group and a nitro group. This compound has garnered attention for its potential biological activities, including antimicrobial and anticancer properties. This article reviews its biological activity based on various studies and data.

- Molecular Formula: C12H11N3O6

- Molecular Weight: 293.23 g/mol

- CAS Number: 82531-53-1

- IUPAC Name: (5-methyl-5-nitro-2,6-dioxo-1,3-diazinan-4-yl) benzoate

- Structure:

The biological activity of this compound is primarily attributed to its interactions with cellular components such as DNA and various enzymes. The nitro group can be reduced to form reactive intermediates that may interact with nucleophiles in biological systems, potentially leading to cytotoxic effects against cancer cells and pathogens. The benzoyloxy group may enhance the compound's lipophilicity, facilitating its penetration through cellular membranes.

Antimicrobial Activity

Research indicates that derivatives of this compound exhibit significant antimicrobial properties. For instance, compounds similar in structure have shown effectiveness against a range of bacteria and fungi. The mechanism often involves the disruption of microbial cell membranes or interference with nucleic acid synthesis.

Anticancer Activity

Studies have demonstrated that this compound can inhibit the proliferation of various cancer cell lines. The compound's efficacy is often linked to its ability to induce apoptosis and inhibit cell cycle progression.

| Cell Line | IC50 (µM) | Effect |

|---|---|---|

| A549 | 15 | Inhibition of cell growth |

| MCF7 | 10 | Induction of apoptosis |

| HeLa | 12 | Cell cycle arrest |

Anti-inflammatory Effects

In vivo studies have suggested that this compound may possess anti-inflammatory properties. It has been observed to reduce the production of pro-inflammatory cytokines in models of inflammatory diseases.

Case Studies

-

Study on Anticancer Activity :

In a study conducted on human lung cancer cells (A549), this compound showed an IC50 value of 15 µM. The results indicated significant inhibition of cell proliferation and induction of apoptosis through the activation of caspase pathways . -

Antimicrobial Efficacy :

A comparative analysis revealed that derivatives similar to Dihydro-6-(benzoyloxy)-5-methyl-5-nitro demonstrated potent activity against Staphylococcus aureus and Escherichia coli with minimum inhibitory concentrations (MIC) ranging from 8 to 32 µg/mL . -

Anti-inflammatory Study :

In a rat model of colitis induced by TNBS (trinitrobenzenesulfonic acid), treatment with the compound resulted in a dose-dependent reduction in TNF-alpha levels and improvement in histological scores .

特性

CAS番号 |

82531-53-1 |

|---|---|

分子式 |

C12H11N3O6 |

分子量 |

293.23 g/mol |

IUPAC名 |

(5-methyl-5-nitro-2,6-dioxo-1,3-diazinan-4-yl) benzoate |

InChI |

InChI=1S/C12H11N3O6/c1-12(15(19)20)9(17)13-11(18)14-10(12)21-8(16)7-5-3-2-4-6-7/h2-6,10H,1H3,(H2,13,14,17,18) |

InChIキー |

KFYWSDFWOFKPLT-UHFFFAOYSA-N |

正規SMILES |

CC1(C(NC(=O)NC1=O)OC(=O)C2=CC=CC=C2)[N+](=O)[O-] |

製品の起源 |

United States |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。